molecular formula C9H12O2 B13603566 (5-(2-Methylcyclopropyl)furan-2-yl)methanol

(5-(2-Methylcyclopropyl)furan-2-yl)methanol

Cat. No.: B13603566
M. Wt: 152.19 g/mol
InChI Key: XMLXJWFVNZGDBK-UHFFFAOYSA-N
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Description

(5-(2-Methylcyclopropyl)furan-2-yl)methanol: is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol This compound features a furan ring substituted with a 2-methylcyclopropyl group and a methanol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Methylcyclopropyl)furan-2-yl)methanol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-Methylcyclopropyl Group: This step involves the addition of a 2-methylcyclopropyl group to the furan ring, which can be achieved through various methods such as Friedel-Crafts alkylation.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(5-(2-Methylcyclopropyl)furan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of (5-(2-Methylcyclopropyl)furan-2-yl)aldehyde or (5-(2-Methylcyclopropyl)furan-2-yl)carboxylic acid.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

(5-(2-Methylcyclopropyl)furan-2-yl)methanol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(2-Methylcyclopropyl)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    (5-(Cyclopropyl)furan-2-yl)methanol: Similar structure but lacks the methyl group on the cyclopropyl ring.

    (5-(2-Methylcyclopropyl)furan-2-yl)ethanol: Similar structure but has an ethanol group instead of a methanol group.

    (5-(2-Methylcyclopropyl)thiophene-2-yl)methanol: Similar structure but has a thiophene ring instead of a furan ring.

Uniqueness

(5-(2-Methylcyclopropyl)furan-2-yl)methanol is unique due to the presence of both a 2-methylcyclopropyl group and a furan ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

[5-(2-methylcyclopropyl)furan-2-yl]methanol

InChI

InChI=1S/C9H12O2/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8,10H,4-5H2,1H3

InChI Key

XMLXJWFVNZGDBK-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)CO

Origin of Product

United States

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